Propan-2-yl 2-(triethylgermyl)propanoate

Description

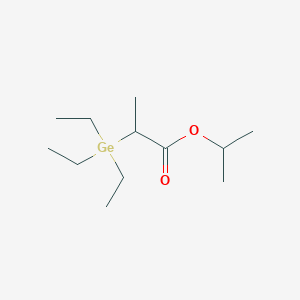

Propan-2-yl 2-(triethylgermyl)propanoate is an organogermanium compound featuring a triethylgermyl group (-Ge(C₂H₅)₃) attached to the α-carbon of a propanoate ester. The ester group (propan-2-yl) contributes to its hydrophobic character, while the germanium center introduces unique electronic and steric properties.

Properties

CAS No. |

88011-29-4 |

|---|---|

Molecular Formula |

C12H26GeO2 |

Molecular Weight |

274.96 g/mol |

IUPAC Name |

propan-2-yl 2-triethylgermylpropanoate |

InChI |

InChI=1S/C12H26GeO2/c1-7-13(8-2,9-3)11(6)12(14)15-10(4)5/h10-11H,7-9H2,1-6H3 |

InChI Key |

JJOPWMWVRXZXSR-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)C(C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(triethylgermyl)propanoate typically involves the esterification of propanoic acid with propan-2-ol in the presence of a catalyst. The triethylgermyl group is introduced through a subsequent reaction with triethylgermanium chloride. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The scalability of the production process is crucial for meeting industrial demands .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Amides and esters.

Scientific Research Applications

Propan-2-yl 2-(triethylgermyl)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, while the triethylgermyl group may interact with metal ions or enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a comparative analysis can be inferred based on structural analogs and general organometallic chemistry principles:

Comparison with Silicon and Tin Analogs

Triethylgermyl compounds are less studied than their silicon (triethylsilyl) or tin (triethylstannyl) counterparts. Key differences include:

- Electronegativity : Ge (2.01) < Si (1.90) < Sn (1.96), affecting bond polarization and reactivity.

- Stability : Germanium compounds are generally more hydrolytically stable than tin analogs but less so than silicon derivatives.

- Steric Effects: The larger atomic radius of Ge (1.22 Å) vs.

Comparison with Other Esters

- Propan-2-yl Esters : Compared to methyl or ethyl esters, the branched propan-2-yl group enhances hydrophobicity and may lower solubility in polar solvents.

- Substituent Effects: The triethylgermyl group in Propan-2-yl 2-(triethylgermyl)propanoate contrasts with phosphorylated or fluorinated substituents (). For example, fluorinated acrylates () exhibit higher thermal stability but lower biocompatibility, whereas germanium-based esters may offer niche catalytic or medicinal applications.

Data Table: Hypothetical Properties

Research Findings and Gaps

- Synthetic Challenges : Germanium’s lower electronegativity complicates its incorporation into ester frameworks compared to silicon.

- Applications: Potential uses in catalysis or materials science remain unexplored in the provided evidence, unlike fluorinated acrylates (), which are prioritized for industrial coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.